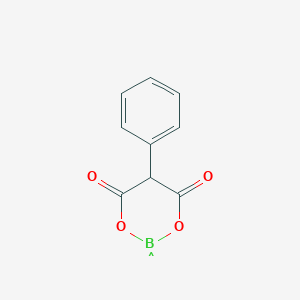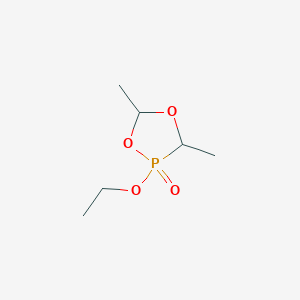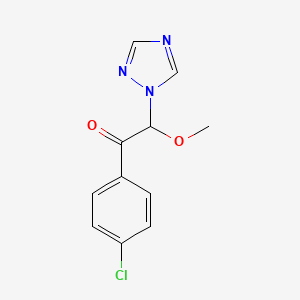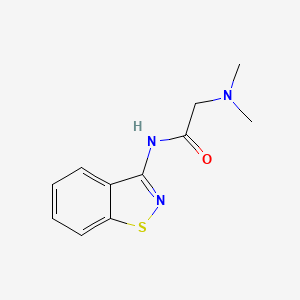
1,3,3,5,5-Pentamethylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3,5,5-Pentamethylpiperidin-4-ol: is an organic compound with the molecular formula C10H21NO It is a derivative of piperidine, a six-membered heterocyclic amine This compound is characterized by the presence of five methyl groups attached to the piperidine ring, making it highly substituted and sterically hindered
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,3,5,5-Pentamethylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of piperidine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1,3,3,5,5-Pentamethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl groups can undergo substitution reactions with electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1,3,3,5,5-Pentamethylpiperidin-4-one.
Reduction: 1,3,3,5,5-Pentamethylpiperidin-4-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,3,3,5,5-Pentamethylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3,3,5,5-Pentamethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The steric hindrance provided by the methyl groups can affect the compound’s binding affinity and selectivity towards its targets. Additionally, the compound’s lipophilicity can enhance its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds:
1,2,2,6,6-Pentamethylpiperidin-4-ol: This compound has a similar structure but differs in the position of the methyl groups.
1,2,2,6,6-Pentamethyl-4-piperidinol: Another closely related compound with slight variations in the substitution pattern.
Uniqueness: 1,3,3,5,5-Pentamethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
| 112127-02-3 | |
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1,3,3,5,5-pentamethylpiperidin-4-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2)6-11(5)7-10(3,4)8(9)12/h8,12H,6-7H2,1-5H3 |
InChI Key |
ZSROMJXHHXERDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC(C1O)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene](/img/no-structure.png)
![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)

![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)

